molecular formula C8H8Cl2FN B15257513 1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine

1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine

Cat. No.: B15257513
M. Wt: 208.06 g/mol
InChI Key: ZKFRHIAGAASUQT-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine is a chemical compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an ethylamine side chain. It is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out in the presence of a solvent such as diethylene glycol ether and a catalyst like iron powder. The reaction mixture is heated to a temperature of around 130°C for several hours to facilitate the cyclization process .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including the temperature, solvent, and catalyst concentrations. The product is then purified using techniques such as crystallization and filtration to achieve the desired purity levels suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets in the body. It is known to act as a partial agonist at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors. This interaction modulates neurotransmitter activity, leading to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dichlorophenyl)-2-fluoroethan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H8Cl2FN

Molecular Weight

208.06 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8Cl2FN/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,12H2

InChI Key

ZKFRHIAGAASUQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CF)N

Origin of Product

United States

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